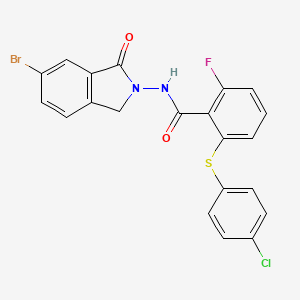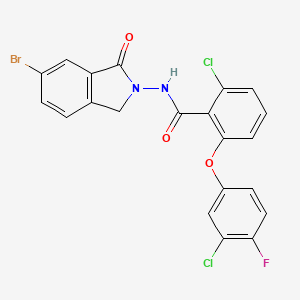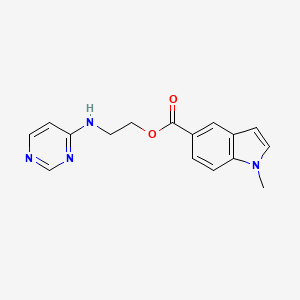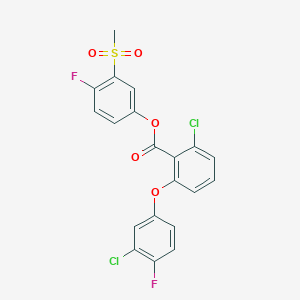
2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide is a synthetic compound that has gained significant interest in scientific research. It is a potent inhibitor of a specific enzyme, which has led to its investigation for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide involves the inhibition of a specific enzyme called 15-lipoxygenase. This enzyme is involved in the production of inflammatory mediators and is implicated in the development of various diseases. By inhibiting this enzyme, the compound can reduce inflammation and potentially halt the progression of diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide have been studied extensively. It has been shown to reduce the production of inflammatory mediators and inhibit the growth of cancer cells. This compound has also been shown to have antiviral activity and can potentially be used to treat viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide in lab experiments include its potent inhibitory effects on 15-lipoxygenase and its potential therapeutic applications. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the investigation of 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide. These include:
1. Further studies to determine the safety and efficacy of this compound in vivo.
2. Investigation of the potential use of this compound in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
3. Development of novel analogs of this compound with improved potency and selectivity.
4. Investigation of the potential use of this compound as an antiviral agent.
5. Exploration of the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide is a synthetic compound that has shown promising results in scientific research. Its potent inhibitory effects on 15-lipoxygenase and potential therapeutic applications make it a promising candidate for further investigation. However, further studies are needed to determine its safety and efficacy in vivo, and to explore its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide involves several steps. The first step is the preparation of 4-chlorothiophenol, which is then reacted with 4,4-dimethyl-2-oxooxolane-3-carbonyl chloride to form the intermediate compound. This intermediate is then reacted with 6-fluoro-2-nitroaniline to form the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide has been investigated for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of a specific enzyme that is involved in the development of cancer, inflammation, and neurodegenerative diseases. This compound has also been studied for its potential use as an antiviral agent.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO3S/c1-19(2)10-25-18(24)16(19)22-17(23)15-13(21)4-3-5-14(15)26-12-8-6-11(20)7-9-12/h3-9,16H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEDXXYQDHLJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1NC(=O)C2=C(C=CC=C2SC3=CC=C(C=C3)Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)sulfanyl-N-(2,3-dihydrofuro[2,3-b]pyridin-5-yl)-6-fluorobenzamide](/img/structure/B7432838.png)


![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B7432859.png)
![3-N-[1-[[(5-fluoropyrazin-2-yl)amino]methyl]cyclopropyl]benzene-1,3-dicarboxamide](/img/structure/B7432883.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)benzamide](/img/structure/B7432887.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[4-(oxolan-3-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7432892.png)

![Methyl 4-[2-[(2-acetamidopyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B7432903.png)
![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432909.png)
![2-oxo-N-[3-(2-oxo-1H-imidazol-3-yl)phenyl]-1,3-oxazinane-4-carboxamide](/img/structure/B7432910.png)


